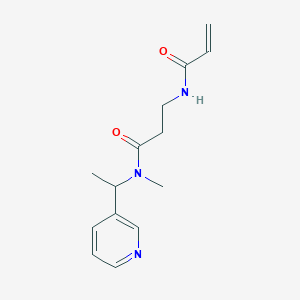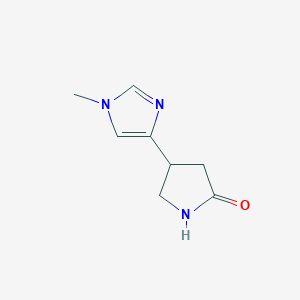
4-(1-Methylimidazol-4-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1-Methylimidazol-4-yl)pyrrolidin-2-one” is a compound that contains an imidazole ring and a pyrrolidin-2-one ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrrolidin-2-one is a five-membered lactam ring .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines has been described . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring and a pyrrolidin-2-one ring . The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The pyrrolidin-2-one ring is a five-membered lactam ring .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Compounds structurally related to 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one have been extensively studied for their potential in treating cognitive disorders and cancer. For instance, PF-04447943, a PDE9A inhibitor, demonstrates procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model, highlighting its potential in treating cognitive disorders related to impaired cGMP signaling or cognition (Verhoest et al., 2012). Moreover, benzimidazole-based Zn(II) complexes have shown significant cytotoxic properties against various carcinoma cells, suggesting their potential as anticancer agents (Zhao et al., 2015).
Catalysis
In the realm of catalysis, iron(II) complexes bridged by imidazole-pyridine with NH...N hydrogen bonds have demonstrated a steep one-step spin crossover between high-spin and low-spin states, which could be valuable in developing responsive materials or sensors (Nishi et al., 2010).
Materials Science
The structural properties of novel triarylmethyl carbocation radical salts and their isomeric effects have been explored, revealing significant variations in magnetic susceptibility and NIR absorption bands, which could be leveraged in designing materials with specific optical or magnetic properties (Yong et al., 2015).
Synthesis and Characterization
Efforts in synthesis and characterization have led to the development of various derivatives, such as stable betainic pyrimidinaminides and substituted imidazo[4,5-b]pyridines, which not only expand the chemical space of these compounds but also potentially offer new biological activities or functional materials (Schmidt, 2002); (Xing et al., 2013).
Antimicrobial and Antiviral Research
Research into antimicrobial and antiviral properties has also been conducted. For example, certain derivatives have been investigated for their antibacterial and antioxidant activities, and their antitubercular activity against Mycobacterium tuberculosis H37RV, showcasing their potential in addressing infectious diseases (Bhoi et al., 2016).
Propriétés
IUPAC Name |
4-(1-methylimidazol-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-4-7(10-5-11)6-2-8(12)9-3-6/h4-6H,2-3H2,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVQEGJDHDOGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
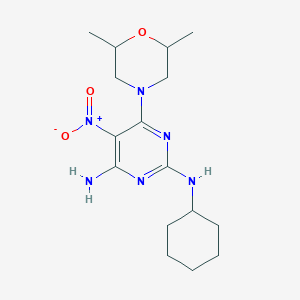
![(Propan-2-yl)({[2-(pyridin-2-yl)phenyl]methyl})amine](/img/structure/B2800106.png)
![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide](/img/no-structure.png)
![[(Pyridin-3-ylmethyl)thio]acetic acid](/img/structure/B2800108.png)
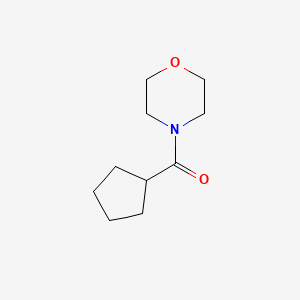
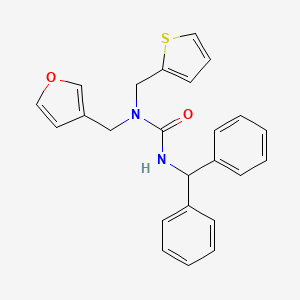
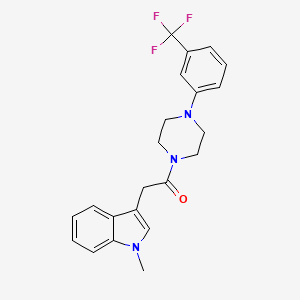
![Spiro[5.6]dodecan-3-one](/img/structure/B2800117.png)

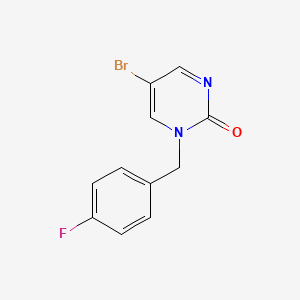

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2800123.png)
